molecular formula C7H12O2Si B1580413 Methyl (trimethylsilyl)propiolate CAS No. 42201-71-8

Methyl (trimethylsilyl)propiolate

Cat. No. B1580413
CAS RN: 42201-71-8
M. Wt: 156.25 g/mol
InChI Key: XXGHAMBKHIDZDC-UHFFFAOYSA-N
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Description

Methyl (trimethylsilyl)propiolate is a chemical compound with the molecular formula C7H12O2Si . It is used as an intermediate in the production of OLEDs and pharmaceuticals .


Synthesis Analysis

The trimethylsilyl group is a functional group in organic chemistry, consisting of three methyl groups bonded to a silicon atom . This group is often used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .


Molecular Structure Analysis

The molecular structure of Methyl (trimethylsilyl)propiolate consists of a propiolic acid molecule where one of the hydrogens has been replaced by a trimethylsilyl group . The InChI code for this compound is 1S/C7H12O2Si/c1-9-7(8)5-6-10(2,3)4/h1-4H3 .


Chemical Reactions Analysis

The trimethylsilyl group in Methyl (trimethylsilyl)propiolate can be used as a temporary protecting group during chemical synthesis or some other chemical reactions . It can also make the compound more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .


Physical And Chemical Properties Analysis

Methyl (trimethylsilyl)propiolate is a liquid at room temperature . It has a molecular weight of 156.26 , a predicted density of 0.937 g/cm3 , and a refractive index of 1.4400 . Its boiling point is between 71-75°C at 11mmHg .

Scientific Research Applications

Synthesis of Functional Pyrroles

Methyl (trimethylsilyl)propiolate has been utilized in the synthesis of functional pyrroles. The addition reactions of organocuprates on methyl-bis(trimethylsilyl)aminomethyl-propiolate lead to the formation of Z-vinyl cuprate with high stereoselectivity. This method allows for the formation of various functional substituted pyrroles in one step, demonstrating its significance in organic synthesis (Corriu, Moreau, & Vernhet, 1987).

Hydrosilylations of Propiolate Esters

The compound plays a crucial role in the regioselective hydrosilylations of propiolate esters. Studies have shown Lewis acid and substituent dependency in the hydrosilylation of propiolate esters with tris(trimethylsilyl)silane. The research presents a comprehensive understanding of the mechanisms involved, indicating significant potential in fine chemical synthesis (Liu, Yamazaki, & Yamabe, 2005).

Three-Component Carboarylation

Methyl (trimethylsilyl)propiolate is employed in three-component carboarylation reactions of unactivated imines with arynes and carbon nucleophiles. This transition metal-free method enables the creation of a variety of functionalized tertiary amines, highlighting its versatility in complex organic molecule synthesis (Xu et al., 2017).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

In GC-MS analysis, methyl (trimethylsilyl)propiolate derivatives have been used for the detection of certain compounds in complex matrices. For instance, it's used in identifying 1,3-dichloro-2-propanol and 3-chloro-1,2-propandiol in soy sauce, showcasing its importance in analytical chemistry (Lee, Chiu, & Dou, 2007).

Coupling Reactions and Cyclization

The compound is instrumental in three-component coupling reactions and cyclization. For example, its use in the reaction with N-tosylimine and tosylamide mediated by DABCO demonstrates its utility in the synthesis of chromenes and other organic molecules (Matsuya et al., 2008).

Safety And Hazards

Methyl (trimethylsilyl)propiolate is a flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 3-trimethylsilylprop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2Si/c1-9-7(8)5-6-10(2,3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGHAMBKHIDZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340005
Record name METHYL (TRIMETHYLSILYL)PROPIOLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (trimethylsilyl)propiolate

CAS RN

42201-71-8
Record name METHYL (TRIMETHYLSILYL)PROPIOLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DJ Hlasta, JH Ackerman - The Journal of Organic Chemistry, 1994 - ACS Publications
The cycloaddition reaction of AT-(azidomethyl) benzisothiazolone 4 with various electron-deficient acetylenes gave a novel series of 1, 2, 3-triazoles 5-15 that were prepared for testing …
Number of citations: 149 pubs.acs.org
W Jin, G Xie, S Sun, Y Zhao, Y Cheng… - Chinese Journal of …, 2014 - sioc-journal.cn
… 表 2 3-三甲基硅基丙炔酸甲酯与 3-巯基-2-丁酮的环合反应 a Table 2 The cyclization reaction of methyl trimethylsilylpropiolate and 3-mercapto-2-butanone …
Number of citations: 5 sioc-journal.cn
靳文波, 谢桂英, 孙淑君, 赵艳芹, 程绎南, 孙炳剑… - 有机化学, 2014 - sioc-journal.cn
… 表2 3-三甲基硅基丙炔酸甲酯与3-巯基-2-丁酮的环合反应a Table 2 The cyclization reaction of methyl trimethylsilylpropiolate and 3-mercapto-2-butanone …
Number of citations: 1 sioc-journal.cn

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